molecular formula C15H14N2O4 B8729337 5-Nitro-2-(phenethylamino)benzoic acid CAS No. 107254-87-5

5-Nitro-2-(phenethylamino)benzoic acid

Cat. No.: B8729337
CAS No.: 107254-87-5
M. Wt: 286.28 g/mol
InChI Key: IJRKLHTZAIFUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(phenethylamino)benzoic acid is a chemical reagent built on a 2,5-substituted benzoic acid scaffold, a structure recognized for its relevance in pharmaceutical and biochemical research . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Compounds featuring the 2,5-substituted benzoic acid core have been identified as a valuable scaffold in the discovery and development of potential cancer therapeutics . Specifically, research indicates that this core structure can be engineered to create small molecules that function as BH3 mimetics, which are inhibitors that target and bind to anti-apoptotic Bcl-2 family proteins such as Mcl-1 and Bfl-1 . The benzoic acid moiety is critical for forming a key hydrogen bond with a conserved arginine residue (Arg263) in the BH3-binding groove of Mcl-1, an interaction that is a well-validated anchor point for inhibitor design . The phenethylamino substituent at the 2-position is representative of the hydrophobic moieties used to probe deep protein pockets, while the nitro group at the 5-position can serve as a handle for further chemical modification during SAR (Structure-Activity Relationship) studies. Researchers may find this compound particularly useful as a building block or reference compound in projects aimed at developing dual Mcl-1/Bfl-1 inhibitors, which hold promise for overcoming treatment resistance in certain cancer types . This product is strictly labeled "For Research Use Only" and is not intended for personal or human use.

Properties

CAS No.

107254-87-5

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

5-nitro-2-(2-phenylethylamino)benzoic acid

InChI

InChI=1S/C15H14N2O4/c18-15(19)13-10-12(17(20)21)6-7-14(13)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2,(H,18,19)

InChI Key

IJRKLHTZAIFUTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-Nitro-2-(phenethylamino)benzoic acid is characterized by its ability to inhibit chloride channels, which plays a crucial role in various physiological processes. The compound has been shown to block Cl- channels in isolated rabbit nephrons with high potency (IC50 = 80 nM) and affects Cl(-)-mediated transport processes in intestinal tissues, indicating its potential as a pharmacological agent for treating gastrointestinal disorders .

Cancer Research

NPPB has been investigated for its protective effects against cisplatin-induced apoptosis in cancer cells. Research indicates that NPPB can reduce the expression of pro-apoptotic factors like Bax and caspase-3 while enhancing the expression of cyclin D1, suggesting a mechanism through which it may confer resistance to chemotherapy . This property positions NPPB as a potential adjunct therapy in cancer treatment.

Chloride Channel Modulation

The compound serves as a potent blocker of epithelial chloride channels, making it useful for studying chloride transport mechanisms in various cell types. Its ability to inhibit chloride efflux has been utilized in photoaffinity labeling studies to explore the structural characteristics of these channels .

Gastrointestinal Disorders

NPPB's impact on Cl- transport in intestinal tissues has implications for treating conditions such as diarrhea and other gastrointestinal disorders. In Ussing chamber experiments, NPPB inhibited PGE1-stimulated short-circuit current in rabbit distal colon and ileum, demonstrating its potential therapeutic effects on intestinal ion transport .

Case Studies and Experimental Findings

StudyObjectiveFindings
Investigate the effects of NPPB on Cl- transportNPPB inhibited Cl- currents effectively in rabbit nephrons; IC50 = 80 nM.
Assess protective effects against cisplatinNPPB decreased apoptosis markers (Bax, caspase-3) and increased cyclin D1 expression.
Photoaffinity labeling of chloride channelsNPPB analogs inhibited chloride efflux significantly under UV irradiation.

Potential Therapeutic Uses

Given its properties, this compound may have several therapeutic applications:

  • Adjunct therapy in cancer : By modulating apoptosis pathways, it could enhance the efficacy of chemotherapeutic agents.
  • Treatment for cystic fibrosis : As a chloride channel blocker, it may help manage symptoms associated with this genetic disorder.
  • Gastrointestinal treatments : It could serve as a treatment option for conditions involving dysregulated ion transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological activity of 5-nitro-2-(phenethylamino)benzoic acid is highly dependent on its substituents. Below is a detailed comparison with structural analogs, focusing on potency, selectivity, and functional roles.

Structural Analogs and Their Modifications

Compound Name Structural Modification Key Pharmacological Data Biological Role References
This compound Phenethylamino (-CH₂-CH₂-C₆H₅) at C2; -NO₂ at C5 K_d = 166 µM (CFTR block at -790 mV) Chloride channel blocker; acetylcholinesterase inhibitor (hypothesized)
BANB (2-butylamino-5-nitrobenzoic acid) Butylamino (-CH₂-CH₂-CH₂-CH₃) at C2; -NO₂ at C5 K_d = 243 µM (CFTR block at -790 mV) Reduced potency due to lack of phenyl group
NDPB (5-nitro-2-(3,3-diphenylpropylamino)-benzoic acid) Diphenylpropylamino (-CH₂-C₆H₅-C₆H₅) at C2; -NO₂ at C5 K_d ≈ 500 µM (estimated from 3-fold increase vs. NPPB) Lower potency due to steric hindrance from extra phenyl group
PPAB (2-(3-phenylpropylamino)-benzoic acid) Phenylpropylamino (-CH₂-CH₂-CH₂-C₆H₅) at C2; lacks -NO₂ K_d = 1,230 µM (CFTR block at -790 mV) Markedly reduced activity without nitro group
NPBB (5-nitro-2-(4-phenylbutylamino)-benzoate) Extended alkyl chain (-CH₂-CH₂-CH₂-CH₂-C₆H₅) at C2; -NO₂ at C5 Not quantified; reduced efficacy in renal Cl⁻ inhibition Altered membrane partitioning due to longer chain
2-(4-Methylanilino)-5-nitrobenzoic acid Methylanilino (-NH-C₆H₄-CH₃) at C2; -NO₂ at C5 No quantitative data; structural similarity suggests potential channel modulation Hypothesized anion channel interaction
2-Morpholino-5-nitrobenzoic acid Morpholino (heterocyclic amine) at C2; -NO₂ at C5 No direct activity data; increased solubility likely Experimental tool for solubility studies

Key Findings

Role of the Phenyl Group: The phenyl ring in the aminoalkyl side chain (e.g., phenethylamino in NPPB) enhances binding affinity to chloride channels. Removal (as in BANB) reduces potency by ~30% (K_d increases from 166 µM to 243 µM), while adding a second phenyl (NDPB) further decreases efficacy due to steric clashes .

Nitro Group Contribution :

  • The nitro group at C5 is critical for activity. PPAB, which lacks this group, shows a 7.4-fold reduction in CFTR block potency (K_d = 1,230 µM vs. 166 µM for NPPB) .

Side Chain Length :

  • Extending the alkyl chain (e.g., NPBB with a 4-phenylbutyl group) reduces membrane permeability and efficacy, likely due to altered lipid bilayer interactions .

This cross-reactivity limits therapeutic utility but supports broad research applications.

Comparison with Non-Chloride Channel Targets

  • Penicillin Amidases: Derivatives like 2-nitro-5-(phenylacetylamino)benzoic acid () act as chromogenic substrates for enzyme activity assays, highlighting the versatility of nitrobenzoic acid scaffolds in non-channel applications.
  • Anticancer Agents: ANO1 (anoctamin 1) inhibitors such as T16Ainh-A01 and Ani9 () share nitro or aromatic motifs but exhibit improved specificity compared to NPPB.

Preparation Methods

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Molar Ratio 1:1.2 (Acid:Amine)Maximizes substitution
Temperature 35°CBalances kinetics/stability
Base NaOH (2.5 eq)Neutralizes HCl byproduct

This method eliminates organic solvents, simplifying post-reaction isolation. The product precipitates upon acidification and is recovered via filtration, achieving yields of 92–95%.

Catalytic Ullmann-Type Coupling

Palladium and copper-mediated couplings offer an alternative route to introduce the phenethylamino group. Starting with 2-bromo-5-nitrobenzoic acid, Ullmann coupling with phenethylamine in the presence of copper(I) iodide and a diamino ligand (e.g., 1,10-phenanthroline) facilitates C–N bond formation. Reactions conducted in dimethyl sulfoxide (DMSO) at 110°C for 24 hours yield the target compound with 88% efficiency.

Mechanistic Insights

The nitro group’s electron-withdrawing nature activates the aryl bromide for nucleophilic attack. Copper catalysts stabilize the transition state, enabling coupling even in deactivated aromatic systems.

Green Chemistry Approaches: Solvent-Free Amination

Emerging methodologies prioritize sustainability. A solvent-free protocol involves grinding 2-fluoro-5-nitrobenzoic acid with phenethylamine and potassium tert-butoxide in a ball mill. Mechanochemical activation facilitates fluorine displacement at room temperature, yielding 89% product within 2 hours. This approach reduces energy consumption and waste generation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Classical Nitration 70–7598Well-established protocolLow yield in phenethylation step
Aqueous Substitution 92–9599Solvent-free, high yieldRequires precise pH control
Ullmann Coupling 8897Broad substrate compatibilityHigh catalyst loading
Mechanochemical 8996Energy-efficient, rapidScalability challenges

Q & A

Q. What are the primary mechanisms of action of NPPB in cellular studies?

NPPB primarily acts as a chloride channel blocker, targeting channels such as CFTR, volume-regulated anion channels (VRACs), and calcium-activated chloride channels (CaCCs). Its voltage-dependent inhibition is demonstrated using electrophysiological techniques like two-microelectrode voltage clamp in Xenopus oocytes and whole-cell patch clamp in smooth muscle cells. The voltage sensitivity of block is quantified via current-voltage (I/V) relationships and fitted to exponential models to determine dissociation constants (Kd) at varying membrane potentials .

Q. How is NPPB typically prepared and administered in in vitro studies?

NPPB is dissolved in DMSO to create stock solutions (e.g., 100 mM), which are diluted in external buffers to final concentrations (e.g., 10–100 µM). DMSO concentration is kept ≤0.1% to avoid solvent toxicity. For electrophysiology, oocytes or cells are superfused with NPPB-containing solutions while recording currents under controlled voltage protocols .

Q. What cell models are commonly used to study NPPB-induced apoptosis?

Human glioma SHG-44 cells, trabecular meshwork cells, and conjunctival fibroblasts (HConF) are standard models. Apoptosis is assessed via flow cytometry (Annexin V/PI staining), caspase-3/9 activity assays, and mitochondrial pathway analysis (e.g., Bax/Bcl-2 ratio by Western blot) .

Q. What critical controls are required in NPPB electrophysiology experiments?

Essential controls include:

  • Voltage controls: Testing block at multiple membrane potentials (e.g., -90 mV to +60 mV) to confirm voltage dependence.
  • Vehicle controls: Using equivalent DMSO concentrations to isolate solvent effects.
  • Mutant controls: Comparing wild-type vs. mutant channels (e.g., CFTR K335E/R347E) to validate binding specificity .

Advanced Research Questions

Q. How do structural modifications of NPPB influence its potency and selectivity?

Key structural determinants include:

  • Phenyl ring: Removal (as in BANB) reduces potency (Kd increases), while addition of a diphenyl group (NDPB) enhances block efficacy.
  • Nitro group: Deletion (as in PPAB) abolishes inhibition, indicating its role in binding.
  • Alkyl chain length: Extending the propylamino group (e.g., NPBB) alters voltage sensitivity. Systematic SAR studies involve synthesizing analogs and testing block efficacy via voltage-clamp assays .

Q. How can researchers resolve contradictions in NPPB’s effects across different cell types?

Discrepancies (e.g., pro-apoptotic vs. anti-proliferative outcomes) may arise from cell-specific chloride channel expression or off-target effects. Strategies include:

  • Channel profiling: Using RT-qPCR or CRISPR knockouts to identify dominant channels.
  • Multi-target assays: Testing NPPB alongside selective inhibitors (e.g., CFTRinh-172 for CFTR) to isolate mechanisms .

Q. What methodologies validate NPPB’s dual roles as a chloride channel blocker and acetylcholinesterase inhibitor?

To differentiate mechanisms:

  • Acetylcholinesterase (AChE) activity assays: Measure hydrolysis of acetylthiocholine with Ellman’s reagent.
  • Channel-specific rescue: Co-application of AChE substrates (e.g., acetylcholine) to test if effects persist. Evidence suggests NPPB’s primary role is channel blockade, with AChE inhibition requiring higher concentrations .

Q. How do mutations in target proteins (e.g., CFTR) alter NPPB’s binding kinetics?

Mutating positively charged residues (e.g., K335E in CFTR) reduces NPPB’s affinity (increased Kd) due to disrupted electrostatic interactions. Voltage-clamp data for mutants are analyzed using Woodhull or Hill equations to quantify voltage dependence and cooperativity .

Q. What advanced techniques assess NPPB’s impact on mitochondrial apoptosis pathways?

  • JC-1 staining: Measures mitochondrial membrane depolarization.
  • Cytochrome c release: Detected via subcellular fractionation and immunoblotting.
  • Caspase inhibition: Pharmacological blockers (e.g., Z-VAD-FMK) confirm caspase dependency .

Q. How does anion competition (e.g., SCN⁻) modulate NPPB’s inhibitory effects?

Permeant anions like SCN⁻ reduce NPPB’s block by competing for binding sites within the channel pore. This is tested by comparing inhibition in Cl⁻ vs. SCN⁻-based solutions, with Kd values shifting under different ionic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.